molecular formula C11H10BrN3O B6647563 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile

5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile

Cat. No. B6647563
M. Wt: 280.12 g/mol
InChI Key: ZMLOJIGJBBVWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile, also known as BOPB, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. BOPB is a piperazine derivative and is commonly used as a reagent in organic chemistry reactions.

Scientific Research Applications

5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile has been used in various scientific research applications, including as a reagent in organic chemistry reactions, as a fluorescent probe for the detection of metal ions, and as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes. This inhibition can lead to the disruption of cellular signaling pathways and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile can induce apoptosis in cancer cells and has potential as a therapeutic agent for the treatment of various types of cancer, including breast and lung cancer. 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile has also been shown to have anti-inflammatory effects and can inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile can be expensive to synthesize and may not be readily available in large quantities.

Future Directions

Future research on 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile could focus on its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could investigate the use of 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile as a fluorescent probe for the detection of metal ions and its potential applications in other areas of science, such as material science and nanotechnology.
In conclusion, 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile could lead to the development of new therapeutic agents and the advancement of various areas of science.

Synthesis Methods

5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile can be synthesized through a multistep process involving the reaction of 2-bromo-5-nitrobenzonitrile with ethyl acetoacetate, followed by the reduction of the nitro group and the reaction with piperazine-2,5-dione. The final product is obtained through the purification of the reaction mixture using chromatography techniques.

properties

IUPAC Name

5-bromo-2-(3-oxopiperazin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-9-1-2-10(8(5-9)6-13)15-4-3-14-11(16)7-15/h1-2,5H,3-4,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLOJIGJBBVWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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